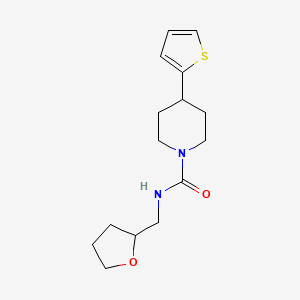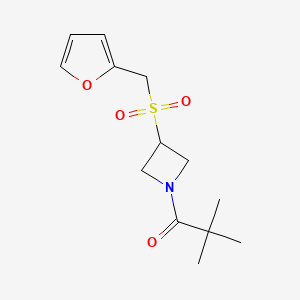![molecular formula C21H18FN5O3 B2838257 N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251621-81-4](/img/structure/B2838257.png)
N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Probing and Imaging
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including compounds structurally related to N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide, have been utilized as high-affinity antagonists for the human A2A adenosine receptor (AR). These compounds, featuring fluorophore reporter groups, demonstrate potential as pharmacological probes for studying the A2A AR, with potential applications in imaging and molecular probing (Kumar et al., 2011).
Antimicrobial and Antibacterial Properties
Oxazolidinone derivatives, which share a structural resemblance to the compound , have been shown to possess significant antimicrobial activities against a variety of clinically important human pathogens. Their effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis, highlights their potential as novel antimicrobial agents (Zurenko et al., 1996).
Anticancer Activities
Compounds structurally related to this compound have shown promising results in anticancer research. Several studies have reported the synthesis and evaluation of similar compounds for their antiproliferative activities against various human cancer cell lines, indicating their potential as effective anticancer agents. This includes their ability to inhibit tumor growth in animal models and to overcome resistance attributed to multidrug resistance transporter proteins (Wang et al., 2015).
Antioxidant Properties
Certain derivatives of the compound have demonstrated significant antioxidant properties. For example, triazolo-thiadiazoles structurally related to the compound have been investigated for their in vitro antioxidant properties, showing potential as potent antioxidants in various assays (Sunil et al., 2010).
Radiopharmaceutical Applications
Compounds within the same family have been used in radiopharmaceutical applications. For example, the synthesis of DPA-714, a compound with structural similarities, for labeling with fluorine-18 and in vivo imaging using positron emission tomography, demonstrates the potential of these compounds in diagnostic imaging and therapy (Dollé et al., 2008).
Anticonvulsant Activity
Some derivatives of this compound class have shown potential as anticonvulsant agents. The synthesis and testing of substituted triazolo[4,3-a] pyrazines for anticonvulsant activity indicate the possibility of using these compounds in treating seizures (Kelley et al., 1995).
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-13-7-8-15(22)11-16(13)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)30-17-6-4-3-5-14(17)2/h3-11H,12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTAHKRPUFFJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2838174.png)
![1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone](/img/structure/B2838175.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-N-(2-phenylethyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2838177.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2838180.png)
![6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2838181.png)
![5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2838182.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)
![2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2838189.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2838194.png)

